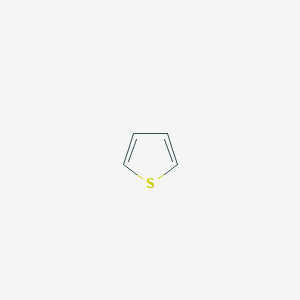

Thiophene

Descripción general

Descripción

Thiophene (C₄H₄S) is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. With a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of −38 °C, this compound exhibits physicochemical properties akin to benzene, including high solubility in organic solvents and delocalized π-electrons. Its sulfur atom contributes to unique electronic characteristics, enabling applications in pharmaceuticals, organic electronics, and synthetic chemistry . This compound derivatives are pivotal in medicinal chemistry due to their diverse pharmacological activities, such as anti-inflammatory, antimicrobial, and anticancer properties .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Thiophene and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. They serve as essential scaffolds in drug development, with numerous compounds exhibiting pharmacological properties.

Pharmacological Activities

This compound-based compounds have demonstrated various therapeutic effects, including:

- Anticancer : Compounds like Teniposide and Thiophenfurin are used in cancer therapy, showcasing notable efficacy against different cancer types .

- Antimicrobial : this compound derivatives exhibit antibacterial and antifungal properties, making them valuable in treating infections .

- Anti-inflammatory : Certain this compound compounds have been identified as effective anti-inflammatory agents .

- Antidiabetic : this compound derivatives are being explored for their potential in managing diabetes .

Table 1: Approved this compound-based Drugs

| Drug Name | Therapeutic Use | Year Approved |

|---|---|---|

| Thiophenfurin | Cancer | 1990 |

| Teniposide | Cancer | 1996 |

| Cefoxitin | Antibiotic | 1984 |

| Ticlopidine | Antiplatelet | 1997 |

| Sertaconazole | Antifungal | 2000 |

Agrochemical Applications

This compound derivatives are also extensively utilized in agriculture, particularly as pesticides and herbicides. Their unique chemical properties make them effective against a range of pests.

Insecticides and Fungicides

- Pyrethroids : Compounds such as cypermethrin and permethrin, derived from this compound, are widely used due to their low toxicity to mammals and high effectiveness against insects .

- Fungicides : this compound-based fungicides are employed to protect crops from fungal infections, contributing to improved agricultural yields.

Material Science Applications

This compound plays a crucial role in the development of advanced materials, particularly in the fields of electronics and photonics.

Conductive Polymers

Polythis compound is a prominent conductive polymer used in various electronic applications:

- Solar Cells : Polythis compound is utilized in organic photovoltaic cells due to its excellent electrical conductivity .

- Transistors : Its properties make it suitable for use in organic field-effect transistors (OFETs).

Photonic Materials

This compound derivatives are incorporated into photonic devices:

Environmental Applications

This compound compounds are employed in environmental monitoring due to their ability to form complexes with metal ions, facilitating the detection of pollutants.

Fluorescent Probes

This compound-based fluorescent probes are designed for detecting hydrogen sulfide (H₂S) in food and environmental samples. These probes undergo fluorescence changes upon interaction with H₂S, allowing for sensitive detection methods .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study: Anticancer Activity

A study investigated a series of this compound derivatives for their anticancer properties against various cancer cell lines. The results indicated that compounds with specific substitutions on the this compound ring exhibited significant cytotoxicity, highlighting their potential as lead compounds for further development .

Case Study: Agricultural Efficacy

Research on this compound-derived pyrethroids demonstrated their effectiveness against common agricultural pests while maintaining safety for non-target organisms. Field trials showed significant reductions in pest populations without adverse effects on beneficial insects .

Mecanismo De Acción

Thiophene exerts its effects primarily through electrophilic aromatic substitution reactions. The sulfur atom in the ring contributes to the electron-rich nature of the compound, facilitating these reactions. In biological systems, this compound derivatives interact with various molecular targets, including enzymes and receptors, leading to their pharmacological effects .

Comparación Con Compuestos Similares

Comparison of Thiophene with Similar Compounds

Structural and Electronic Properties

Table 1: Key Properties of this compound and Analogous Heterocycles

| Compound | Heteroatom | Aromaticity | Electronegativity (Pauling Scale) | Resonance Energy (kJ/mol) | Key Applications |

|---|---|---|---|---|---|

| This compound | S | Yes | 2.58 | 121 | Pharmaceuticals, Organic Electronics |

| Benzene | None | Yes | 2.55 (C) | 150 | Solvents, Petrochemicals |

| Furan | O | Yes | 3.44 | 67 | Fragrances, Drug Synthesis |

| Pyrrole | N | Yes | 3.04 | 90 | Alkaloids, Dyes |

| Selenophene | Se | Yes | 2.55 | 105 | Organic Semiconductors |

| This compound 1,1-Dioxide | S (+2 O) | Non-aromatic | - | - | Synthetic Intermediates |

Key Observations :

- Aromaticity : this compound, furan, and pyrrole are aromatic, but their resonance energies differ due to heteroatom electronegativity. Sulfur’s lower electronegativity in this compound allows better electron delocalization compared to furan (O) and pyrrole (N), enhancing stability in electrophilic substitutions .

- Electron Density : this compound’s sulfur atom donates less electron density to the ring than furan’s oxygen, making it less reactive toward electrophiles but more thermally stable .

- Selenophene: Replacing sulfur with selenium increases atomic size, improving charge transport in organic semiconductors (e.g., OFETs) due to stronger intermolecular interactions .

Electrophilic Substitution :

- This compound undergoes electrophilic substitution (e.g., sulfonation, nitration) more readily than benzene but less than furan. Its reactivity is modulated by sulfur’s electron-withdrawing inductive effect and electron-donating resonance effect .

- This compound 1,1-Dioxides : Oxidation of this compound yields electron-deficient derivatives, enabling Diels-Alder reactions and serving as intermediates in synthesizing bioactive molecules .

Actividad Biológica

Thiophene is a five-membered heterocyclic compound containing a sulfur atom, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties of this compound and its derivatives, focusing on their antimicrobial, anticancer, and neuroprotective effects, supported by recent research findings.

1. Antimicrobial Activity

This compound derivatives have shown promising antibacterial properties against various pathogens, particularly multidrug-resistant strains. A study published in 2024 highlighted the antibacterial efficacy of several this compound derivatives against Acinetobacter baumannii and Escherichia coli, two notorious nosocomial pathogens.

Research Findings

- Minimum Inhibitory Concentrations (MICs) : The MICs for the most effective this compound derivatives ranged from 4 to >64 mg/L. Specifically, compounds 4 , 5 , and 8 exhibited MIC values between 16-32 mg/L against colistin-resistant A. baumannii and 8-32 mg/L against colistin-resistant E. coli .

- Mechanism of Action : The study indicated that these compounds increased bacterial membrane permeability and reduced adherence to host cells, enhancing their bactericidal effects .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/L) | Target Pathogen |

|---|---|---|

| 4 | 16-32 | A. baumannii |

| 5 | 16-32 | A. baumannii |

| 8 | 8-32 | E. coli |

2. Anticancer Properties

This compound compounds have also been investigated for their potential as anticancer agents. Various studies have reported that this compound derivatives exhibit cytotoxic effects against different cancer cell lines.

Case Studies

- A review highlighted that aminothiophenes and thieno[2,3-d]pyrimidine derivatives have shown significant cytotoxicity against several cancer types, including breast and lung cancer .

- Another study found that this compound-based compounds could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Table 2: Cytotoxicity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Aminothis compound | MCF-7 (breast cancer) | 12 |

| Thieno[2,3-d]pyrimidine | A549 (lung cancer) | 15 |

3. Neuroprotective Effects

Recent research has also explored the neuroprotective potential of this compound derivatives. For instance, certain this compound sulfonamide derivatives have demonstrated protective effects in models of ischemic stroke by inhibiting neuronal damage.

Research Findings

- One study reported that this compound derivatives could reduce infarction size in rat models when administered post-stroke . This suggests that they may modulate neuroinflammatory responses and promote neuronal survival.

4. Conclusion

This compound and its derivatives represent a promising class of compounds with diverse biological activities, particularly in antimicrobial and anticancer applications. Ongoing research continues to elucidate their mechanisms of action and therapeutic potential.

Análisis De Reacciones Químicas

Electrophilic Substitution Reactions

Thiophene undergoes electrophilic substitution preferentially at the α-positions (C2 and C5) due to greater electron density. Key reactions include:

Halogenation

- Bromination : this compound brominates 10⁷ times faster than benzene, producing 2-bromothis compound (major) and 2,5-dibromothis compound .

- Chlorination : Full perhalogenation yields C₄Cl₄S under vigorous conditions .

Nitration and Sulfonation

- Nitration with HNO₃/H₂SO₄ produces 2-nitrothis compound, while sulfonation with H₂SO₄ yields this compound-2-sulfonic acid .

Friedel-Crafts Acylation

- Acetylation with acetyl chloride/AlCl₃ forms 2-acetylthis compound, a precursor to this compound-2-carboxylic acid .

Table 1 : Positional Reactivity in Electrophilic Substitution

| Position | Relative Reactivity (vs. Benzene) | Example Reaction (Yield) |

|---|---|---|

| α (C2/C5) | 10³–10⁷ higher | Bromination (90%) |

| β (C3/C4) | 10²–10³ higher | Nitration (minor pathway) |

Oxidation Reactions

This compound’s oxidation pathways depend on the oxidizing agent and conditions:

Epoxidation and S-Oxidation

- Reaction with trifluoroperacetic acid forms This compound-S-oxide (major) and This compound-2,3-epoxide (minor) .

- The S-oxide dimerizes via Diels-Alder reactions, while the epoxide rearranges to this compound-2-one via a 1,2-hydride shift .

Radical-Mediated Oxidation

- Hydroperoxyl radical (HO₂- ) adds to α-C (activation energy: 8.2 kcal/mol ) or β-C (activation energy: 12.4 kcal/mol ), forming products like this compound-epoxide and thiophenone .

Table 2 : Oxidation Pathways and Products

| Oxidizing Agent | Major Products | Rate Constant (300 K) |

|---|---|---|

| HO₂- | This compound-epoxide, Thiophenone | 1.2×10⁻¹³ cm³/molecule·s |

| O₂ (singlet) | This compound-oxide, Oxathiane | 4.5×10⁻¹⁵ cm³/molecule·s |

Alkylation and Functionalization

- Chloromethylation : Forms 2-chloromethylthis compound, which reduces to 2-methylthis compound .

- Vinylation : Chloroethylation followed by hydrolysis yields 2-vinylthis compound .

Desulfurization

- Catalytic hydrogenation with Raney nickel converts this compound to butane, enabling access to 1,4-disubstituted alkanes .

Thermal and Pyrolytic Reactions

- Pyrolysis : At 800–1000°C, this compound decomposes to acetylene (HC≡CH) and thioketene (H₂C=C=S) .

- Mechanism : Proceeds via α-carbene and buta-2,3-dienethial intermediates .

Table 3 : Activation Energies for Pyrolysis Pathways

| Pathway | Activation Energy (kcal/mol) |

|---|---|

| α-Carbene formation | 82.3 |

| Butadienethial decomposition | 67.8 |

Reactions with Radicals

Q & A

Q. What are the primary synthetic routes for thiophene, and how do reaction conditions influence product purity?

This compound is synthesized via methods such as the Paal-Knorr synthesis , where 1,4-dicarbonyl compounds react with phosphorus pentasulfide (PS) under controlled heating . Alternative routes include cyclization of acetylene derivatives with sulfur sources. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically affect yield and purity. For example, excessive heating during Paal-Knorr synthesis may lead to side reactions, necessitating purification via fractional distillation or chromatography .

Q. How does this compound’s reactivity in electrophilic substitution reactions compare to benzene, and what factors explain discrepancies in reported regioselectivity?

This compound undergoes electrophilic substitution preferentially at the C2 position due to aromatic π-electron delocalization and sulfur’s electron-donating resonance effects. However, conflicting literature reports on regioselectivity (e.g., C2 vs. C3 substitution under nitration) may arise from solvent effects, electrophile strength, or substituent electronic modulation. For instance, strong electron-withdrawing groups (EWGs) can redirect attack to C3. Researchers should validate conditions using kinetic studies or computational models (e.g., DFT) to resolve contradictions .

Q. What advanced analytical techniques are recommended for quantifying trace this compound in benzene, and how are detection limits optimized?

Gas chromatography (GC) coupled with sulfur-selective detectors (e.g., AED , PFPD , or SCD ) is optimal for quantifying this compound in benzene at 0.02–2.18 mg/kg. Detection limits are improved by optimizing column polarity (e.g., DB-1 capillary columns), injection volume, and split ratios. Calibration with internal standards (e.g., this compound-d) minimizes matrix effects. Pre-concentration via liquid-liquid extraction or solid-phase microextraction (SPME) enhances sensitivity .

Q. What personal protective equipment (PPE) is essential for handling this compound in laboratory settings, and how do glove materials affect breakthrough times?

For routine handling, nitrile rubber gloves (11–13 mil thickness) provide 1-hour breakthrough resistance. For prolonged exposure or spills, butyl rubber gloves (12–15 mil) offer >4-hour protection. Respiratory protection (NIOSH-approved respirators with organic vapor cartridges) is required above exposure limits (e.g., 20 ppm). Eye protection mandates sealed goggles and face shields to prevent splash contact .

Q. How can density functional theory (DFT) elucidate this compound’s electronic properties and predict reaction pathways?

DFT calculations (e.g., B3LYP/6-31G *) accurately model this compound’s aromaticity, frontier molecular orbitals (HOMO/LUMO), and regioselectivity. For example, Fukui function analysis identifies nucleophilic/electrophilic sites, while solvent effects are incorporated via polarizable continuum models (PCM). Comparative studies with MP2 or CCSD(T) validate accuracy, particularly for excited-state behavior .

Q. What strategies are employed to design this compound-based pharmaceuticals with enhanced bioavailability and target specificity?

This compound derivatives are modified via bioisosteric replacement (e.g., replacing benzene rings) or functionalization (e.g., sulfonation, halogenation). Computational docking (e.g., AutoDock) predicts binding affinities to targets like STAT3 or α7-nAChR. Pharmacokinetic optimization involves logP adjustments (via alkyl chain tuning) and metabolic stability testing (e.g., cytochrome P450 assays) .

Q. How do this compound-containing polymers enhance performance in organic electronics, and what challenges exist in scalability?

Poly(3-hexylthis compound) (P3HT) and PBTTT exhibit high charge mobility in thin-film transistors (TFTs) due to π-π stacking. Device performance depends on annealing temperature and solvent choice (e.g., chlorobenzene vs. dichlorobenzene). Scalability challenges include batch-to-batch reproducibility and minimizing defects (e.g., grain boundaries) via roll-to-roll processing .

Q. What methodologies address contradictory data on this compound’s environmental persistence and ecotoxicological impact?

Discrepancies in biodegradation rates (e.g., soil vs. aquatic systems) are resolved using OECD 301/302 tests under standardized conditions. Ecotoxicity is assessed via Daphnia magna or Aliivibrio fischeri bioassays. Researchers must report test parameters (e.g., pH, microbial consortia) to enable cross-study comparisons .

Q. How do mechanistic studies explain this compound’s role in catalytic desulfurization processes?

In hydrodesulfurization (HDS) , this compound adsorbs onto MoS catalysts via sulfur-metal interactions, followed by C-S bond cleavage. In situ FTIR and X-ray absorption spectroscopy (XAS) track intermediate formation. Catalyst doping (e.g., Co-promoted MoS) enhances activity by modifying electronic structures .

Q. What interdisciplinary approaches integrate this compound chemistry with materials science and biomedicine?

This compound derivatives are used in photodynamic therapy (PDT) photosensitizers, leveraging their tunable absorption spectra. In materials science, this compound-based metal-organic frameworks (MOFs) capture HS via host-guest interactions. Collaborative efforts combine synthetic chemistry, computational modeling, and device engineering to optimize multifunctionality .

Propiedades

IUPAC Name |

thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTPLMLYBLZKORZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4S, Array | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

107760-19-0, 127473-75-0, 25233-34-5, 127473-74-9, 127473-73-8, 64059-51-4 | |

| Record name | Thiophene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107760-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, hexamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127473-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polythiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25233-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, pentamer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127473-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=127473-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64059-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8026145 | |

| Record name | Thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30 °F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes., Colorless liquid with a benzene-like odor; [HSDB] Colorless liquid with an odor of "stench"; [MSDSonline], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

183.9 °F at 760 mmHg (NTP, 1992), 84.0 °C @ 760 MM HG, 84.00 °C. @ 760.00 mm Hg, 84 °C | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

30 °F (NTP, 1992), 30 °F (-1 °C) (CLOSED CUP), -1 °C | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992), MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE., SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE, water solubility = 3,020 mg/l @ 25 °C, 3.01 mg/mL at 25 °C, Solubility in water: none | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0649 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.06494 @ 20 °C/4 °C, Relative density (water = 1): 1.06 | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.9 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.9 (AIR= 1), Relative vapor density (air = 1): 2.9 | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

20 mmHg at 32 °F ; 60 mmHg at 68.2 °F; 760 mmHg at 183.9 °F (NTP, 1992), 79.7 [mmHg], 79.7 mm Hg @ 25 °C, Vapor pressure, kPa at 12.5 °C: 5.3 | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1479 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

110-02-1 | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | THIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMB37IQ40B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-36.8 °F (NTP, 1992), -39.4 °C, -38.3 °C, -38 °C | |

| Record name | THIOPHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4632 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | THIOPHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029718 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | THIOPHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1190 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.